![molecular formula C10H8ClN5S B2942362 2-Chloro-5-(3-methyl-[1,2,4]triazolo[3,4-b]-[1,3,4]thiadiazol-6-yl)-phenylamine CAS No. 765926-18-9](/img/structure/B2942362.png)
2-Chloro-5-(3-methyl-[1,2,4]triazolo[3,4-b]-[1,3,4]thiadiazol-6-yl)-phenylamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “2-Chloro-5-(3-methyl-[1,2,4]triazolo[3,4-b]-[1,3,4]thiadiazol-6-yl)-phenylamine” is a derivative of 1,2,4-triazolo[3,4-b][1,3,4]thiadiazine . These compounds are known for their diverse pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, enzyme inhibitors, and antitubercular agents .
Synthesis Analysis
The synthesis of 1,2,4-triazolo[3,4-b][1,3,4]thiadiazine derivatives involves the reaction of Schiff’s bases with ethyl chloroacetate . The Schiff’s bases are obtained by the reaction of 5-substituted 4-amino-1,2,4-triazole-3-thiols with appropriate benzaldehydes .Molecular Structure Analysis
The molecular structure of these compounds is characterized by a five-membered triazole ring fused with a six-membered thiadiazine ring . This core structure can make specific interactions with different target receptors due to its hydrogen bond accepting and donating characteristics .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of these compounds include the formation of Schiff’s bases and their subsequent reaction with ethyl chloroacetate . The reaction conditions typically involve the use of a solvent like ethanol and a catalyst such as piperidine .Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
Research has been conducted on synthesizing various derivatives of triazolothiadiazines and triazolothiadiazoles, focusing on their structural characterization through elemental analysis, IR, 1H NMR, and mass spectrometry. These compounds have been synthesized through different reactions, demonstrating a range of biological activities. For example, the synthesis and characterization of some triazolothiadiazines and triazolothiadiazoles containing a chloropyridinyl methyl moiety have been detailed, with some compounds evaluated for their antibacterial and insecticidal activities (Holla et al., 2006).
Biological Studies
Research into the biological applications of these compounds has shown promising results in various areas, including antimicrobial, anticancer, and antioxidant activities. For instance, the antimicrobial efficacy of synthesized 4,6-disubstituted-1,2,4-triazolo-1,3,4-thiadiazole derivatives has been investigated, with several compounds showing significant inhibition against various strains when compared to standard drugs (Swamy et al., 2006).
Another study explored the anticancer potential of thiazole and 1,3,4-thiadiazole derivatives incorporating the thiazole moiety, demonstrating potent anticancer activities against certain cancer cell lines, suggesting structure-activity relationships that could guide the development of new pharmacophores (Gomha et al., 2017).
Antioxidant and Anticancer Properties
Further research into triazolo-thiadiazoles has revealed their antioxidant properties and anticancer effects. For example, a study on the in vitro antioxidant property of triazolo-thiadiazoles showed potent antioxidant activity, and subsequent investigations into their anticancer activity in HepG2 cells suggested mechanisms of action that include growth inhibition and apoptosis induction (Sunil et al., 2010).
Molecular Recognition Properties
The molecular recognition properties of heterocyclic molecular tweezers with arms of triazolo[3,4-b][1,3,4]thiadiazol have been studied, revealing excellent selectivity for arylamines, driven by hydrogen bonding and π-π stacking interactions, demonstrating the potential for developing supramolecular structures based on these compounds (Mei, 2013).
Wirkmechanismus
Target of Action
The primary targets of 2-Chloro-5-(3-methyl-[1,2,4]triazolo[3,4-b]-[1,3,4]thiadiazol-6-yl)-phenylamine are PARP-1 and EGFR . These targets are crucial in various biological processes. PARP-1 is involved in DNA repair pathways, while EGFR plays a significant role in cell growth and proliferation .
Mode of Action
This compound interacts with its targets, leading to changes in their activity. It exhibits promising dual enzyme inhibition of PARP-1 and EGFR . The inhibition of these targets can lead to the disruption of DNA repair and cell growth processes, respectively .
Biochemical Pathways
The compound affects the DNA repair pathways and cell growth processes. By inhibiting PARP-1, it disrupts the DNA repair pathways, making cells more vulnerable to DNA-damage response suppression . The inhibition of EGFR disrupts cell growth and proliferation .
Result of Action
The compound exhibits potent cytotoxic activities against certain cancer cells . For instance, it has been found to induce apoptosis in MDA-MB-231 cells by upregulating P53, Bax, caspase-3, caspase-8, and caspase-9 gene levels, while downregulating the Bcl2 level . This leads to cell cycle arrest at the G2/M phase .
Zukünftige Richtungen
The future directions for research on “2-Chloro-5-(3-methyl-[1,2,4]triazolo[3,4-b]-[1,3,4]thiadiazol-6-yl)-phenylamine” and similar compounds could involve the development of new biologically active entities for the rational design and development of new target-oriented 1,2,4-triazolo[3,4-b][1,3,4]thiadiazine-based drugs for the treatment of multifunctional diseases . This could be achieved by substituting different pharmacophores in one structure to create compounds with expanded antimicrobial action .
Eigenschaften
IUPAC Name |
2-chloro-5-(3-methyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)aniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClN5S/c1-5-13-14-10-16(5)15-9(17-10)6-2-3-7(11)8(12)4-6/h2-4H,12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWMIDQGHCUJTCI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C2N1N=C(S2)C3=CC(=C(C=C3)Cl)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClN5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![1-chloro-N-[1-(4-cyanophenyl)-3,4-dimethyl-1H-pyrazol-5-yl]isoquinoline-3-carboxamide](/img/structure/B2942279.png)
![(Z)-N-(3-ethyl-4,7-dimethoxybenzo[d]thiazol-2(3H)-ylidene)isobutyramide](/img/structure/B2942280.png)
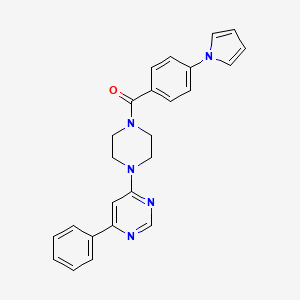
![methyl 2-[(5-{[(2,4-dimethoxyphenyl)formamido]methyl}-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl)sulfanyl]acetate](/img/structure/B2942282.png)
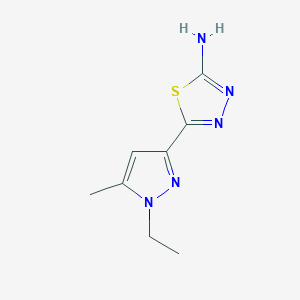
![1-(3-(4-(2-fluorophenyl)piperazin-1-yl)-3-oxopropyl)-4-isobutylthieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B2942284.png)
![1-[1-(3,4-dimethoxyphenyl)-2-nitroethyl]-3,5-dimethyl-1H-pyrazole](/img/structure/B2942285.png)
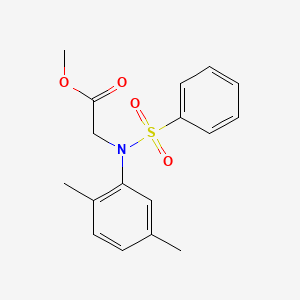
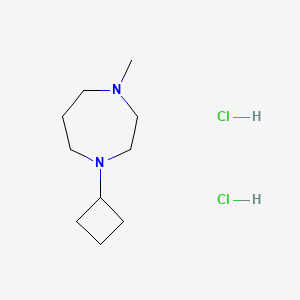
![Ethyl 2-(chloromethyl)-6-methyl-4-oxo-3,4-dihydrofuro[2,3-d]pyrimidine-5-carboxylate](/img/structure/B2942289.png)

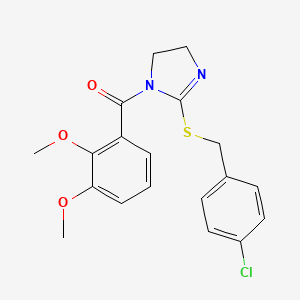
![2-[(2-Ethyl-1,2,4-triazol-3-yl)methyl-prop-2-ynylamino]acetonitrile](/img/structure/B2942298.png)
![N-(7-propyl-[1,3]dioxolo[4,5-f][1,3]benzothiazol-6-ylidene)pentanamide](/img/structure/B2942302.png)
